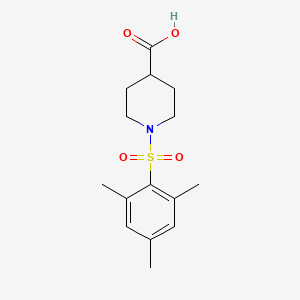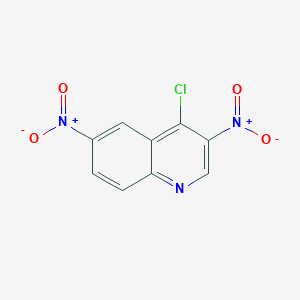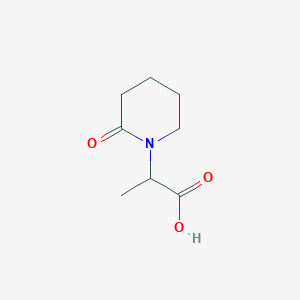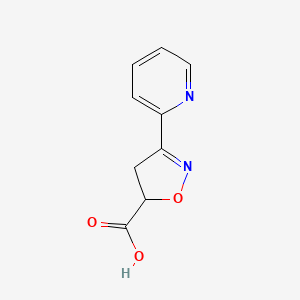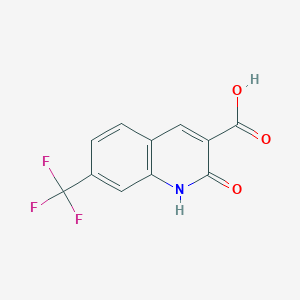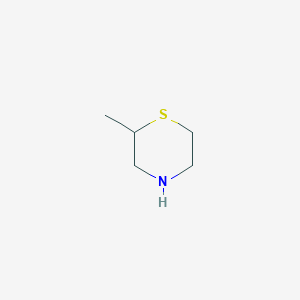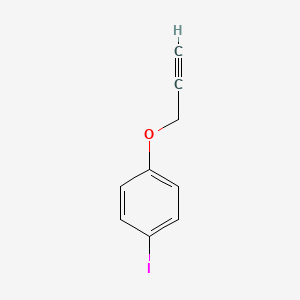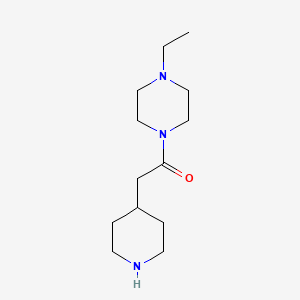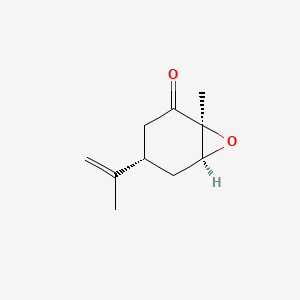
3-(3,4-Dichlorophenyl)propan-1-ol
Vue d'ensemble
Description
“3-(3,4-Dichlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 39960-05-9 . It has a molecular weight of 205.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenyl)-1-propanol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(3,4-Dichlorophenyl)propan-1-ol” involves the reaction of 3-(4-chlorophenyl)propanoic acid with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere . This is followed by a reaction with Rochelle’s salt in tetrahydrofuran at 0 - 20°C .Molecular Structure Analysis
The molecular formula of “3-(3,4-Dichlorophenyl)propan-1-ol” is C9H10Cl2O . The InChI code for this compound is 1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 .Physical And Chemical Properties Analysis
“3-(3,4-Dichlorophenyl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 205.08 .Applications De Recherche Scientifique
Chemical Research
“3-(3,4-Dichlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 . It is used in chemical research, particularly in the synthesis of other compounds .
Biocatalysis
This compound can be used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .
Synthesis of Chiral Drug Intermediates
“3-(3,4-Dichlorophenyl)propan-1-ol” can be used in the synthesis of chiral drug intermediates. Chiral drugs make up about 57% of marketed drugs and about 99% of purified natural products . Biocatalysis is often used in the synthesis of these chiral intermediates .
Green Chemistry
Biocatalysis, which can involve the use of “3-(3,4-Dichlorophenyl)propan-1-ol”, is part of the field of green chemistry. This field focuses on reducing environmental pollution and creating high regio-, chemo-, and enantio-selectivity .
Antioxidant Potential
While not directly related to “3-(3,4-Dichlorophenyl)propan-1-ol”, similar compounds have been studied for their antioxidant potential . It’s possible that “3-(3,4-Dichlorophenyl)propan-1-ol” could have similar properties, but further research would be needed to confirm this.
Pharmaceutical Industry
“3-(3,4-Dichlorophenyl)propan-1-ol” and similar compounds are often used in the pharmaceutical industry, particularly in the synthesis of drugs . The compound’s potential applications in this industry are vast and could include the development of new medications.
Safety and Hazards
The safety information for “3-(3,4-Dichlorophenyl)propan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSLHLQXSDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)propan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)
